

A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Isopropylthio)aniline hydrochloride

Cat. No.: B1520174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-(Isopropylthio)aniline hydrochloride** is a chemical compound that serves as a key building block, or intermediate, in the synthesis of more complex molecules.^{[1][2]} Its structure, featuring a substituted aniline scaffold, makes it particularly valuable in the field of medicinal chemistry. The aniline motif is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to a wide range of biological targets. Consequently, derivatives of this compound are actively investigated in drug discovery, notably for the development of targeted cancer therapies such as kinase inhibitors.^{[3][4]} This document provides a comprehensive overview of its known chemical properties, safety data, and potential applications.

Chemical and Physical Properties

The fundamental properties of **2-(Isopropylthio)aniline hydrochloride** are summarized below. The compound is typically supplied as a solid.^[5]

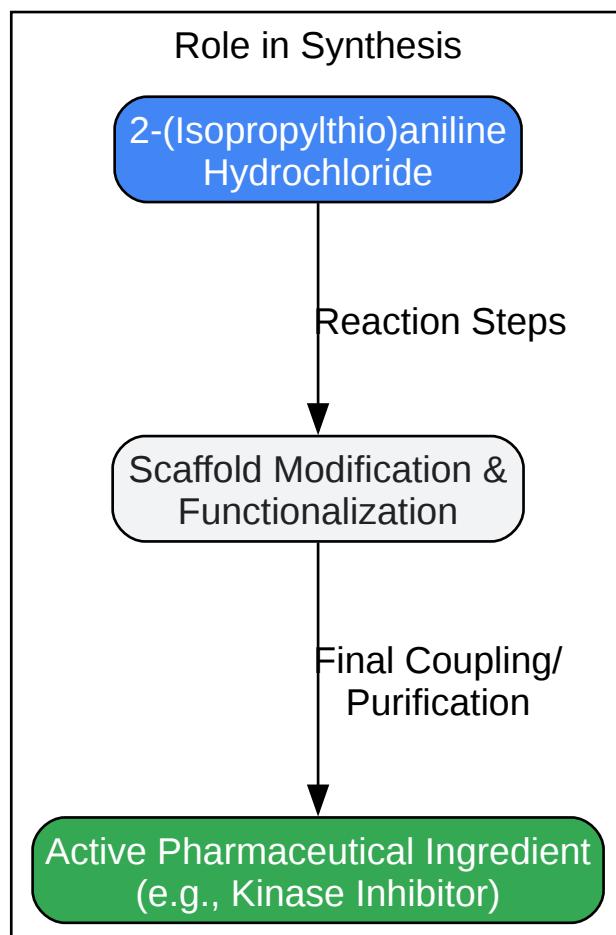
Property	Value	Reference
IUPAC Name	2-(isopropylsulfanyl)aniline;hydrochloride	
Molecular Formula	C ₉ H ₁₄ CINS	
Molecular Weight	203.73 g/mol	[5]
CAS Number	861343-73-9	[1] [2]
Appearance	Solid	[5]
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
Solubility	Data not publicly available	

Spectroscopic and Structural Data

Structural identifiers are crucial for compound verification and database searches. While specific spectral data like NMR or IR scans are typically provided by the supplier upon request, key structural representations are available.

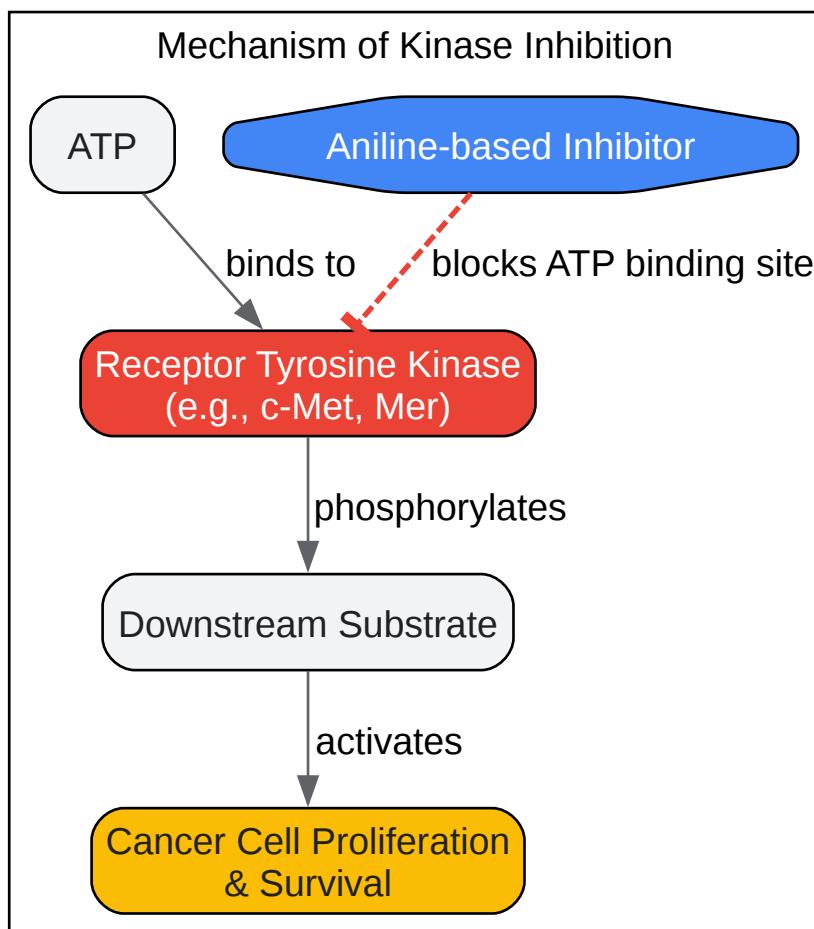
Identifier	Value	Reference
SMILES	NC1=CC=CC=C1SC(C)C.[H]Cl	[5]
InChI	1S/C9H13NS.CIH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H	[5]
InChI Key	SAXURRYWDUKWPH-UHFFFAOYSA-N	[5]
MDL Number	MFCD11841393	[5]

Safety and Handling


Based on available data, **2-(Isopropylthio)aniline hydrochloride** is classified as harmful if swallowed. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. For detailed handling and disposal information, always consult the full Safety Data Sheet (SDS) provided by the supplier.

Safety Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Class	Acute Toxicity 4 (Oral)	
Hazard Statement	H302: Harmful if swallowed	
Storage Class	11 (Combustible Solids)	

Applications in Drug Development


The primary application of **2-(Isopropylthio)aniline hydrochloride** is as a synthetic intermediate in drug development.[\[1\]](#)[\[2\]](#) The 2-substituted aniline core is a key pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[\[3\]](#)

Kinases are enzymes that regulate cellular signaling pathways responsible for cell growth, proliferation, and survival.[\[3\]](#) In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. Aniline-based molecules can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity and halting the cancer-promoting signals.[\[3\]](#) Recent research has highlighted 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a starting material in API synthesis.

[Click to download full resolution via product page](#)

Caption: Inhibition of a signaling pathway by an aniline derivative.

Experimental Protocols

While a specific, published synthesis protocol for **2-(Isopropylthio)aniline hydrochloride** is not readily available, a general, representative procedure can be outlined based on common organic chemistry principles for creating substituted anilines. This protocol involves the reduction of a corresponding nitro compound.

Representative Protocol: Synthesis via Nitroarene Reduction

This protocol is conceptual and illustrates a plausible route. Researchers should adapt it based on laboratory-specific conditions and safety assessments.

- Objective: To synthesize **2-(Isopropylthio)aniline hydrochloride** from 2-(Isopropylthio)-1-nitrobenzene.
- Reaction Scheme:
 - Step A: Reduction: $\text{R}-\text{NO}_2 \rightarrow \text{R}-\text{NH}_2$ (where R is the 2-(Isopropylthio)phenyl group)
 - Step B: Salt Formation: $\text{R}-\text{NH}_2 + \text{HCl} \rightarrow \text{R}-\text{NH}_3^+ \text{Cl}^-$
- Materials and Reagents:
 - 2-(Isopropylthio)-1-nitrobenzene (starting material)
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or alternative reducing agent (e.g., H_2 gas with Pd/C catalyst)
 - Concentrated Hydrochloric Acid (HCl)
 - Ethanol (or other suitable solvent)
 - Sodium hydroxide (NaOH) solution (for neutralization)
 - Ethyl acetate (or other extraction solvent)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Hydrochloric acid solution in diethyl ether or isopropanol
- Procedure:
 - Step 1: Reduction of the Nitro Group
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(Isopropylthio)-1-nitrobenzene in ethanol.
 - Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).
 - Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require an ice bath for temperature control.

- After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Step 2: Work-up and Isolation of the Free Aniline
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
 - Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of ethyl acetate.
 - Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Isopropylthio)aniline free base.
- Step 3: Formation of the Hydrochloride Salt
 - Dissolve the crude aniline base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
 - Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final **2-(Isopropylthio)aniline hydrochloride**.
- Characterization:
 - Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Isopropylthio)aniline hydrochloride AldrichCPR [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520174#2-isopropylthio-aniline-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com